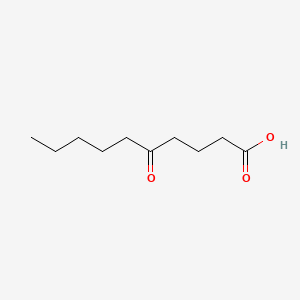
Acide 5-oxodécanoïque
Vue d'ensemble
Description
5-Oxodecanoic acid, also known as decanoic acid, 5-oxo-, is a medium-chain fatty acid with the molecular formula C10H18O3. It is characterized by the presence of a ketone group at the fifth carbon of the decanoic acid chain. This compound is known for its creamy peach-like aroma and is used in various industrial and scientific applications .
Applications De Recherche Scientifique
5-Oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in metabolic disorders and as a component of ketogenic diets.
Industry: It is used in the flavor and fragrance industry due to its creamy peach-like aroma
Mécanisme D'action
Target of Action
5-Oxodecanoic acid, also known as 5-oxo caprate, is a medium-chain fatty acid . It is a biochemical that can be reduced to 5-hydroxydecanoic acid by intact cells of baker’s yeast
Mode of Action
Medium-chain fatty acids (mcfa), which include 5-oxodecanoic acid, can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation .
Biochemical Pathways
5-Oxodecanoic acid, as a medium-chain fatty acid, is involved in several biochemical pathways. It is known to stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, it was found that while octanoic acid affected mitochondrial metabolism resulting in increased ketone body production, decanoic acid (a similar medium-chain fatty acid) mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that medium-chain fatty acids, unlike long-chain fatty acids, directly enter the portal vein from the intestinal tract as free acids . This suggests that 5-Oxodecanoic acid may have a similar absorption and distribution profile.
Result of Action
Medium-chain fatty acids, including 5-oxodecanoic acid, have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .
Analyse Biochimique
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Cellular Effects
In a study with U87MG glioblastoma cells, it was found that 5-Oxodecanoic acid mainly influenced cytosolic pathways by stimulating fatty acid synthesis . Moreover, glutamine might be the main substrate to support fatty acids synthesis in cells treated with 5-Oxodecanoic acid .
Molecular Mechanism
It is known that while octanoic acid affected mitochondrial metabolism resulting in increased ketone body production, 5-Oxodecanoic acid mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Metabolic Pathways
5-Oxodecanoic acid is involved in various metabolic pathways. In a study with U87MG glioblastoma cells, it was found that 5-Oxodecanoic acid mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production of 5-oxodecanoic acid typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The compound is often produced in sealed, dry conditions to maintain its stability and prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to aldehydes or alcohols.
Substitution: It can participate in substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Decanoic acid.
Reduction: 5-oxodecanal and 5-hydroxydecanal.
Substitution: Various substituted decanoic acids depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-Oxodecanoic acid is similar to other medium-chain fatty acids such as octanoic acid and decanoic acid. its unique ketone group at the fifth carbon distinguishes it from these compounds. This structural difference influences its chemical reactivity and biological effects. Similar compounds include:
Octanoic acid: A medium-chain fatty acid with eight carbon atoms.
Decanoic acid: A medium-chain fatty acid with ten carbon atoms but without the ketone group.
5-Oxocapric acid: Another name for 5-oxodecanoic acid
Propriétés
IUPAC Name |
5-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDCMWTAOZNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211447 | |
| Record name | 5-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow solid; Rich creamy peach-like aroma | |
| Record name | 5-Oxodecanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 5-Oxodecanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
624-01-1 | |
| Record name | 5-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OXODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)


![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)



